molecular formula C17H12ClNO3 B15010505 N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide

Cat. No.: B15010505
M. Wt: 313.7 g/mol
InChI Key: CRVSNFOZVXERGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound with the molecular formula C17H12ClNO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of a benzofuran ring system substituted with a benzoyl group and a chloroacetamide moiety.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-chloroacetamide

InChI

InChI=1S/C17H12ClNO3/c18-10-14(20)19-15-12-8-4-5-9-13(12)22-17(15)16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

CRVSNFOZVXERGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: N-(2-Benzoyl-1-benzofuran-3-yl)-2-aminoacetamide, N-(2-Benzoyl-1-benzofuran-3-yl)-2-thioacetamide.

    Oxidation Products: Benzofuran-3-carboxylic acid derivatives.

    Reduction Products: Reduced benzofuran derivatives.

    Hydrolysis Products: Benzofuran-3-carboxylic acid and corresponding amines.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The benzofuran core and benzoyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct chemical reactivity and potential biological activities. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.